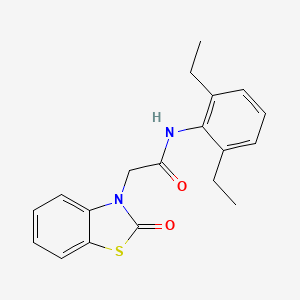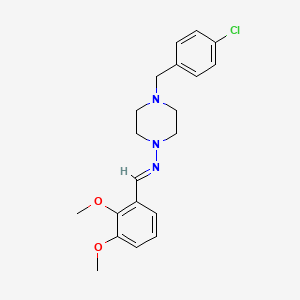
3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylamide derivatives often involves reactions that yield compounds with specific configurations and bonding patterns. For instance, the diastereoselective synthesis and structural confirmation of related acrylamide derivatives have been demonstrated through single crystal X-ray diffraction and various spectroscopic methods, such as IR, NMR, and mass spectroscopy, highlighting the importance of controlled reaction conditions and precise characterization techniques in obtaining desired products (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been extensively used to determine the crystal structures of such compounds, providing insight into their geometric configurations, bond lengths, and angles. Studies have revealed that slight variations in the substituents attached to the acrylamide moiety can significantly influence the molecular conformation and, consequently, the physical and chemical properties of these compounds (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, cycloaddition, and substitution reactions. The reactivity of these compounds is often dictated by the nature of the substituents on the acrylamide nitrogen and the phenyl rings. For example, the copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been explored for applications in the leather industry, demonstrating the versatility of acrylamide derivatives in synthetic chemistry (Thamizharasi et al., 1999).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) focused on synthetic acrylamide derivatives similar to 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide for corrosion inhibition. These compounds were effective in inhibiting copper corrosion in nitric acid solutions, suggesting potential applications in metal preservation and industrial maintenance Abu-Rayyan et al., 2022.
Soil Conditioning and Wastewater Treatment
Friedman (2003) reviewed the applications of acrylamide in producing polyacrylamide, which is used as a soil conditioner and in wastewater treatment. This indicates that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide may have similar applications Friedman, 2003.
Fluorescence Quenching Studies
Eftink and Ghiron (1976) explored acrylamide as a quencher of tryptophanyl fluorescence in proteins. This suggests potential research applications of acrylamide derivatives in biochemistry and molecular biology for studying protein conformation and dynamics Eftink & Ghiron, 1976.
Insecticidal Agents
Rashid et al. (2021) synthesized acrylamide derivatives as potential insecticidal agents. This implies that 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be explored for similar applications, particularly in agriculture Rashid et al., 2021.
Antimicrobial Agents
Limban et al. (2011) investigated acrylamide derivatives for their antimicrobial properties, especially against biofilm-forming bacteria. This indicates the potential use of 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide in developing new antimicrobial agents Limban et al., 2011.
Polymer Science
Gormanns and Ritter (1994) synthesized acrylamide-based polymers for use as amino protecting groups. This suggests that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be relevant in polymer science, particularly in the synthesis of novel polymers Gormanns & Ritter, 1994.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-6-4-3-5-15(16)19-17(20)12-9-13-7-10-14(18)11-8-13/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVLRBZYQJSCK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)


